Rp-8-Br-PET-cGMPS
描述
Rp-8-Bromo-β-phenyl-1,N2-ethenoguanosine-3’,5’-cyclic monophosphorothioate (Rp-8-Br-PET-cGMPS) is a potent, selective competitive inhibitor of cyclic guanosine monophosphate-dependent protein kinases and of the retinal cyclic guanosine monophosphate-gated ion channel . This compound is an analogue of the natural signal molecule cyclic guanosine monophosphate, where the hydrogen in position 8 of the nucleobase is replaced by bromine, and the equatorial one of the two exocyclic oxygen atoms in the cyclic phosphate moiety is modified by sulfur .
科学研究应用
Rp-8-Br-PET-cGMPS has a wide range of scientific research applications:
作用机制
Target of Action
Rp-8-Br-PET-cGMPS is a potent, selective competitive inhibitor of cGMP-dependent protein kinases (cGKs) . These kinases play a crucial role in mediating the effects of cyclic guanosine monophosphate (cGMP), a key second messenger in cellular signal transduction pathways .
Mode of Action
Upon entering the cell, this compound binds to the regulatory domain of cGKs, leading to a conformational change that inhibits the enzyme . This inhibition blocks the activation of cGKI and cGKII by cGMP .
Biochemical Pathways
The inhibition of cGKs by this compound affects various downstream targets involved in cellular signaling and regulation . This includes the regulation of ion channels, neurotransmitter release, smooth muscle relaxation, and gene expression .
Pharmacokinetics
This compound exhibits high lipophilicity and good membrane permeability, making it a metabolically stable compound . It is resistant to hydrolysis by mammalian cyclic nucleotide-responsive phosphodiesterases , which enhances its bioavailability.
Result of Action
The inhibition of cGKs by this compound modulates various physiological responses such as vasodilation, neurotransmission, and smooth muscle relaxation . It also influences cellular processes by regulating ion channels, neurotransmitter release, smooth muscle relaxation, and gene expression .
Action Environment
It should be protected from bright light and stored in the freezer for longer storage periods . Environmental factors such as light and temperature can influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
Rp-8-Br-PET-cGMPS interacts with cGMP-dependent protein kinases (cGKs) and blocks their activation . It is resistant to hydrolysis by phosphodiesterases . The compound binds cGK without activating it, resulting in competitive inhibition .
Cellular Effects
This compound has been shown to have potent inhibitory effects on human platelets . It can inhibit thrombin-, thromboxane-, and VWF-induced human platelet signaling and activation .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to cGMP-dependent protein kinases and blocking their activation . This results in competitive inhibition of these kinases .
Temporal Effects in Laboratory Settings
This compound has sufficient stability at room temperature and does not need special care during handling or shipment . The compound and its solutions should be protected from bright light and stored in the freezer, for longer storage periods preferably in freeze-dried form .
准备方法
Rp-8-Br-PET-cGMPS is synthesized through a series of chemical reactions involving the modification of cyclic guanosine monophosphate. The compound is usually crystallized or lyophilized as a sodium salt . Industrial production methods focus on ensuring high purity and stability, often involving careful control of reaction conditions and purification processes to achieve a product with better than 99% purity .
化学反应分析
Rp-8-Br-PET-cGMPS undergoes various chemical reactions, including:
Oxidation: The compound can slowly form the agonistic 8-Br-PET-cGMP through oxidation processes.
Substitution: . Common reagents used in these reactions include bromine and sulfur-containing compounds.
相似化合物的比较
Similar compounds to Rp-8-Br-PET-cGMPS include:
Rp-8-pCPT-cGMPS: Another cyclic guanosine monophosphate analogue with similar inhibitory effects on cyclic guanosine monophosphate-dependent protein kinases.
Sp-8-Br-PET-cGMPS: A potent, selective activator of cyclic guanosine monophosphate-dependent protein kinases but inhibits the retinal cyclic guanosine monophosphate-gated ion channel. This compound is unique due to its combination of high lipophilicity, membrane permeability, and selective inhibition of cyclic guanosine monophosphate-dependent protein kinases and retinal ion channels.
属性
IUPAC Name |
sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN5O6PS.Na.H2O/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8;;/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32);;1H2/q;+1;/p-1/t10-,12-,13-,16-,31?;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUXBFRWMZKKAJ-IPZAVTHYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5NaO7PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635674 | |
Record name | Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185246-32-6 | |
Record name | Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Rp-8-Br-PET-cGMPS?
A1: this compound acts primarily as a PKG inhibitor [, , , , , , , , , , , , , , , , , , , , , , , ]. It competes with cGMP for binding to the regulatory subunit of PKG, thereby preventing its activation and downstream signaling [, ].
Q2: Are there any caveats to the inhibitory action of this compound on PKG?
A2: Yes, recent studies have revealed that this compound can act as a partial agonist of the PKG Iα isoform in vitro and in intact cells, particularly in the absence of cGMP []. This partial agonistic activity has been linked to its ability to induce a conformational change in the cGMP binding site of PKG, similar to cGMP itself [].
Q3: What are the downstream effects of PKG inhibition by this compound?
A3: PKG inhibition by this compound can lead to a variety of downstream effects depending on the cell type and physiological context. Some observed effects include:
- Reduced vasodilation: Inhibiting NO- and cGMP-mediated relaxation in various blood vessels, including pulmonary arteries and veins [, , , , , , ].
- Impaired fear memory consolidation: Blocking the NO-cGMP-PKG pathway in the lateral amygdala, thereby affecting ERK/MAPK signaling and synaptic plasticity [, ].
- Altered bone remodeling: Decreasing bone volume and mineral density, potentially by influencing the differentiation of osteoblasts and the expression of bone formation-related genes [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C22H19BrN6O7PS, and its molecular weight is 619.4 g/mol.
Q5: Is there information on the compatibility and stability of this compound under various conditions in the provided research?
A5: The provided articles primarily focus on the biological effects and mechanisms of this compound. They do not offer detailed information about its material compatibility and stability under various conditions.
Q6: Does this compound exhibit catalytic activity?
A6: this compound is not an enzyme and does not possess catalytic activity. It primarily functions by binding to PKG, modulating its activity.
Q7: Is there any research on computational chemistry and modeling of this compound in the context of the provided articles?
A7: The provided articles primarily focus on experimental studies investigating the biological effects of this compound. They do not include information on computational chemistry studies or modeling of this compound.
Q8: How do structural modifications of this compound impact its activity and selectivity?
A8: While the provided research articles don't extensively explore various structural analogs of this compound, they offer insights into specific structural features:
- Importance of the β-phenyl-1,N2-etheno substitution: This structural motif is crucial for the antagonistic activity of this compound on the CNG channel [].
- Role of the 8-bromo substitution: This modification contributes to the ability of this compound to activate PKG Iα in the absence of cGMP [].
Q9: What is known about the stability and formulation strategies for this compound?
A9: The provided research primarily focuses on the biological activity of this compound. Detailed information on its stability under various conditions or specific formulation strategies is not discussed.
Q10: Is there information on SHE regulations and compliance for this compound in the provided research?
A10: The research articles focus on the compound's biological activity and do not address SHE regulations or compliance. As a research chemical, it is crucial to consult relevant safety data sheets and follow appropriate handling guidelines.
Q11: What is known about the pharmacokinetic properties of this compound?
A11: The research articles primarily focus on the pharmacodynamic effects of this compound, such as its interaction with PKG and its downstream consequences in various models. Detailed information on its absorption, distribution, metabolism, and excretion (ADME) is not provided.
Q12: What types of in vitro and in vivo models have been used to study this compound?
A12: Various models were used in the provided research to study the effects of this compound:
- Isolated blood vessels: Assessing vascular reactivity to NO and cGMP in the presence of this compound [, , , , , , ].
- Cultured cells: Studying the impact of this compound on cell growth, protein expression, and signaling pathways in vascular smooth muscle cells [, , , ], osteoblasts [], and other cell types [, ].
- Rodent models: Investigating the role of PKG in fear memory consolidation [, ], bone remodeling [], and sepsis-induced platelet dysfunction [].
- Ovine models: Examining the involvement of PKG in pulmonary vascular responses to hypoxia [, , ].
Q13: What are the key findings from these studies regarding the efficacy of this compound?
A13: The provided research highlights the efficacy of this compound in modulating PKG activity and downstream signaling pathways in various models:
- Vascular effects: this compound effectively inhibits NO- and cGMP-mediated relaxation in various blood vessels, supporting the role of PKG in vascular tone regulation [, , , , , , ].
- Synaptic plasticity and memory: this compound impairs fear memory consolidation in rodents, indicating the importance of PKG signaling in synaptic plasticity and memory formation [, ].
Q14: Is there information on resistance mechanisms to this compound?
A14: The provided research articles do not focus on resistance mechanisms to this compound. Understanding potential resistance mechanisms would require further investigation.
Q15: What is known about the toxicological profile of this compound?
A15: While the provided research articles primarily focus on the biological activity of this compound, they do not delve into detailed toxicological studies. As a research chemical, handling it with caution and following safety guidelines is essential.
Q16: Are there specific drug delivery strategies for this compound discussed in the research?
A16: The research articles primarily utilize standard administration methods for in vitro and in vivo experiments. Specific drug delivery strategies or targeted delivery approaches for this compound are not discussed.
Q17: What biomarkers are relevant to this compound research?
A17: The research highlights the potential use of phosphorylated VASP (P(Ser239)-VASP) as a functional biochemical marker of endothelial NO/cGMP signaling []. This marker could be valuable for assessing the efficacy of this compound in modulating this pathway.
Q18: What analytical methods were used in the provided research to study this compound?
A18: Researchers employed various analytical techniques to investigate the effects of this compound:
- Isometric myography: Measuring the contractile responses of isolated blood vessels to different agents, including this compound [, , , , , , , , ].
- Western blotting: Assessing protein expression levels and phosphorylation status of various targets, including PKG, VASP, and others [, , , , , , , , , , , , , , ].
- Enzyme immunoassay: Measuring intracellular cGMP levels in response to treatments, including this compound [, , ].
- Real-time PCR: Quantifying mRNA levels of target genes involved in different pathways, including PKG, NOS, and others [, , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。